tert-Butyl 2-(4-methyl-1H-benzo[d]imidazol-2-ylamino)phenylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 2-(4-methyl-1H-benzo[d]imidazol-2-ylamino)phenylcarbamate is a compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their broad range of biological activities, including antimicrobial, antiviral, and anticancer properties . This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.
Preparation Methods
The synthesis of tert-Butyl 2-(4-methyl-1H-benzo[d]imidazol-2-ylamino)phenylcarbamate typically involves multiple steps, including the protection of amino groups, alkylation, and acylation reactions. One common method involves the reaction of 4-methyl-1H-benzo[d]imidazole with tert-butyl chloroformate in the presence of a base such as triethylamine . The reaction conditions often require an inert atmosphere and controlled temperature to ensure high yield and purity of the product.
Chemical Reactions Analysis
tert-Butyl 2-(4-methyl-1H-benzo[d]imidazol-2-ylamino)phenylcarbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound has shown promise in biological assays for its antimicrobial and antiviral activities.
Medicine: Research indicates potential therapeutic applications, particularly in the development of anticancer drugs.
Mechanism of Action
The mechanism of action of tert-Butyl 2-(4-methyl-1H-benzo[d]imidazol-2-ylamino)phenylcarbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The benzimidazole moiety is known to inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of essential biological pathways, resulting in antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar compounds to tert-Butyl 2-(4-methyl-1H-benzo[d]imidazol-2-ylamino)phenylcarbamate include other benzimidazole derivatives such as:
Clemizole: An antihistaminic agent.
Etonitazene: An analgesic.
Omeprazole: An antiulcer drug.
Thiabendazole: An antihelmintic.
What sets this compound apart is its unique combination of the tert-butyl and benzimidazole moieties, which confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C19H22N4O2 |
---|---|
Molecular Weight |
338.4 g/mol |
IUPAC Name |
tert-butyl N-[2-[(4-methyl-1H-benzimidazol-2-yl)amino]phenyl]carbamate |
InChI |
InChI=1S/C19H22N4O2/c1-12-8-7-11-15-16(12)23-17(21-15)20-13-9-5-6-10-14(13)22-18(24)25-19(2,3)4/h5-11H,1-4H3,(H,22,24)(H2,20,21,23) |
InChI Key |
FTFZTLIXLYUZOT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)NC(=N2)NC3=CC=CC=C3NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.